

Introduction: The Role of BRD9 in Chromatin Remodeling

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Compound of Interest

Compound Name: *I-Brd9*

Cat. No.: *B15623713*

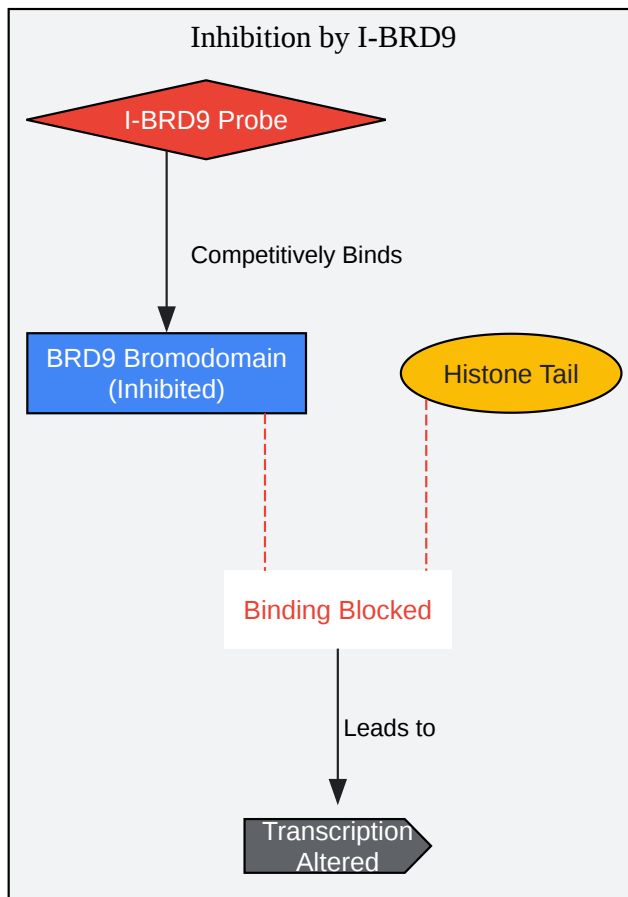
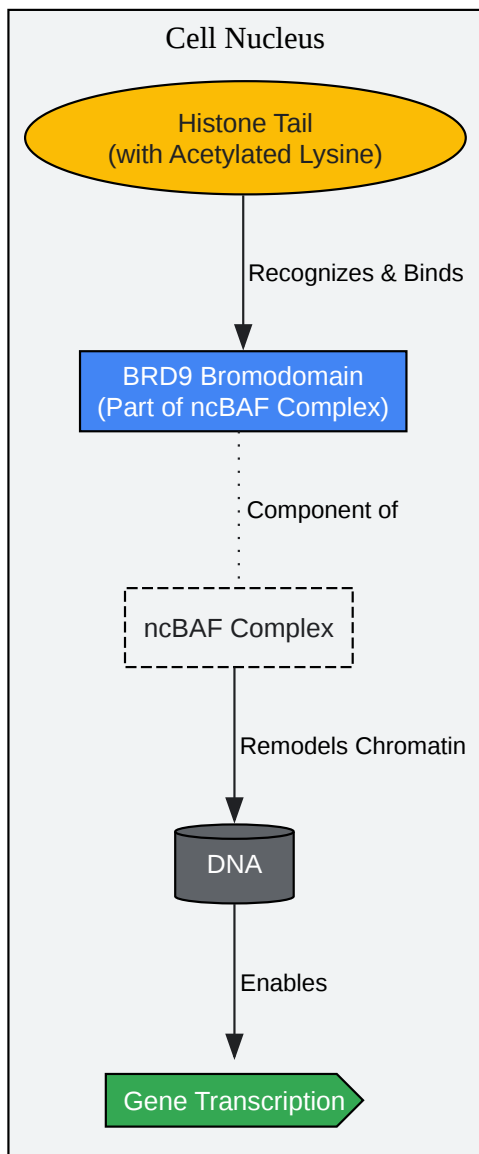
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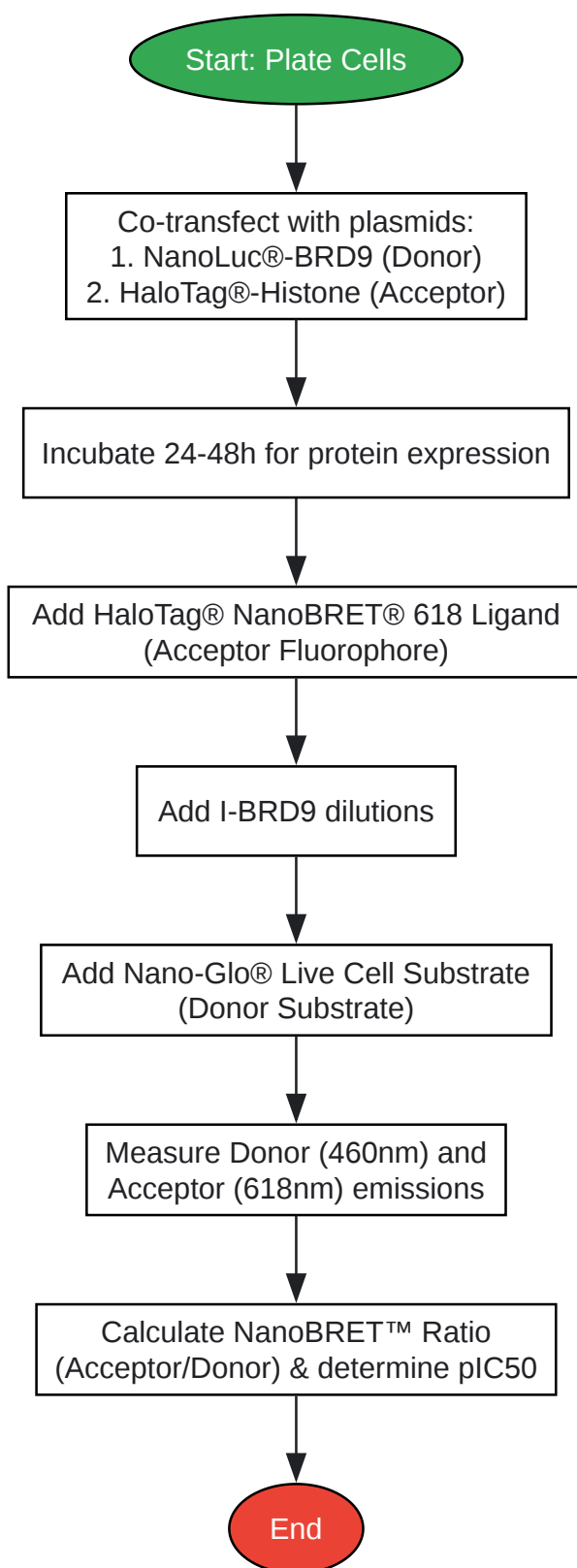
Bromodomain-containing protein 9 (BRD9) is an epigenetic "reader" protein that recognizes acetylated lysine residues on histone tails and other proteins.^{[1][2]} It is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.^{[3][4][5]} Given its role in transcriptional regulation, BRD9 has been implicated in various diseases, particularly cancer, making it an important target for therapeutic investigation.^{[4][5][6]} The development of selective chemical probes is essential to dissect the specific biological functions of BRD9 and validate it as a drug target.^[7]

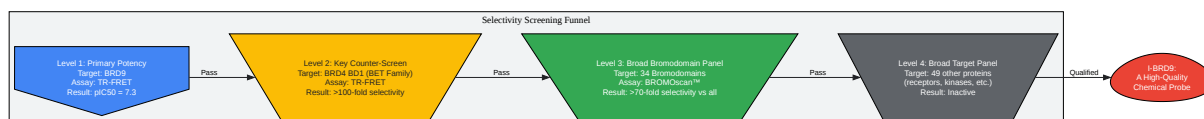
I-BRD9 was developed as the first potent and selective cell-active chemical probe for the BRD9 bromodomain.^{[2][7][8]} Its discovery through structure-based design has provided the scientific community with a critical tool to investigate the cellular phenotypes associated with BRD9 inhibition, distinct from the well-studied Bromodomain and Extra-Terminal domain (BET) family of proteins.^{[7][8]}

Mechanism of Action of I-BRD9

BRD9, as part of the ncBAF complex, binds to acetylated histones to modulate gene transcription. **I-BRD9** is a competitive inhibitor that occupies the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin. This leads to the downstream regulation of BRD9-dependent genes.^[1] In Kasumi-1 cells, for example, **I-BRD9** treatment was shown to downregulate genes involved in oncology and immune response pathways, such as CLEC1, DUSP6, FES, and SAMSN1.^{[1][8]}







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Address: 3281 E Guasti Rd

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